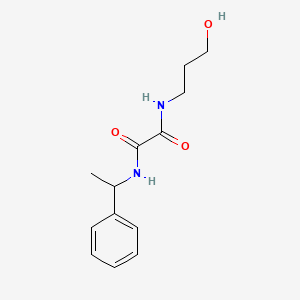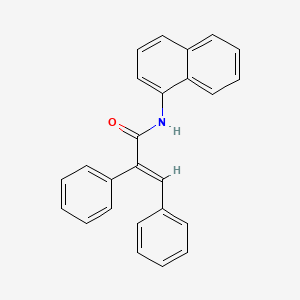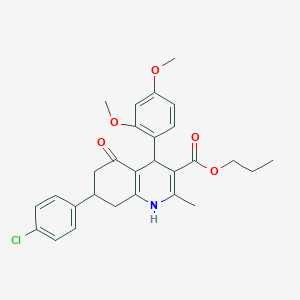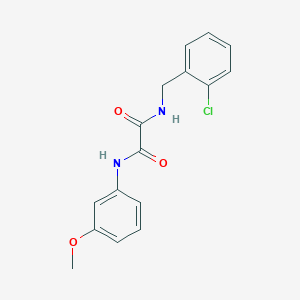![molecular formula C21H26O3 B4900336 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4900336.png)
4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene, also known as ADMB, is a compound that has been studied for its potential use in scientific research. It belongs to the family of benzene derivatives and has a molecular formula of C23H28O3.
Mecanismo De Acción
The mechanism of action of 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer. It may also work by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to inhibit the growth of cancer cells. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene is that it has been shown to have low toxicity in animal models. This makes it a potentially useful compound for further study. However, one limitation is that more research is needed to fully understand its mechanism of action and potential uses.
Direcciones Futuras
There are several future directions for the study of 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene. One direction is to further study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the prevention of cancer and other oxidative stress-related diseases. Additionally, more research is needed to fully understand its mechanism of action and potential uses.
Métodos De Síntesis
The synthesis of 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene involves several steps. The starting material is 3,4-dimethylphenol, which is reacted with propylene oxide to form 3-(3,4-dimethylphenoxy)propanol. This intermediate is then reacted with allyl bromide to form 4-allyl-3-(3,4-dimethylphenoxy)propoxy)propanol. Finally, this compound is reacted with 2-methoxybenzene in the presence of a catalyst to form this compound.
Aplicaciones Científicas De Investigación
4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Propiedades
IUPAC Name |
1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-5-7-18-9-11-20(21(15-18)22-4)24-13-6-12-23-19-10-8-16(2)17(3)14-19/h5,8-11,14-15H,1,6-7,12-13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSRZJUQEJZBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B4900286.png)
![4-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B4900292.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4900304.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4900318.png)
![5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900332.png)

![2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B4900341.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)

![N-methyl-1-[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4900379.png)